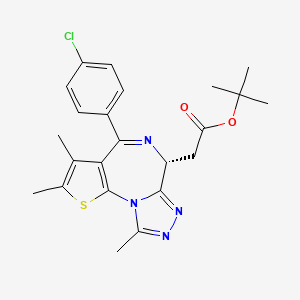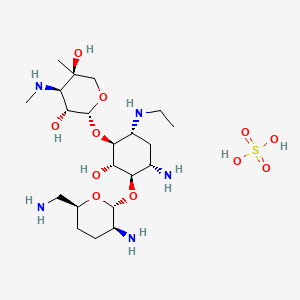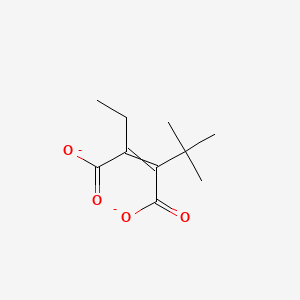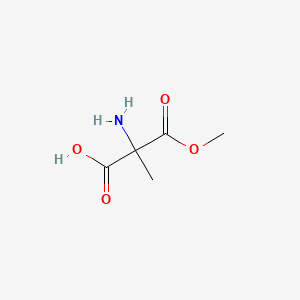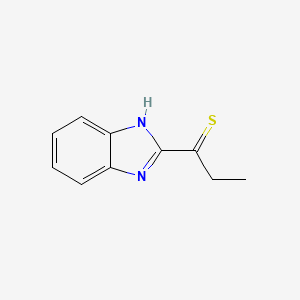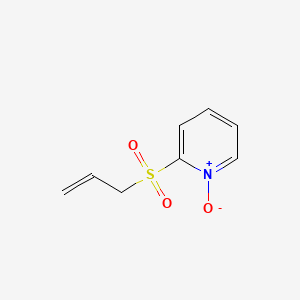
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an allylsulfonyl group attached to the pyridine ring, which is further oxidized to form the N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium typically involves the oxidation of 2-(Allylsulfonyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles and nucleophiles, including halogens, alkyl groups, and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This activation is crucial in various catalytic processes and organic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylsulfonyl)-4-methylpyridine
- 2-(Allylsulfonyl)-3-methylpyridine
- 2-(Allylsulfonyl)-5-methylpyridine
Uniqueness
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is unique due to its N-oxide functionality, which imparts distinct reactivity compared to its non-oxidized counterparts. This functionality enhances its ability to participate in oxidation reactions and act as a catalyst in various organic transformations .
Properties
CAS No. |
106181-87-7 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.224 |
IUPAC Name |
1-oxido-2-prop-2-enylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-2-7-13(11,12)8-5-3-4-6-9(8)10/h2-6H,1,7H2 |
InChI Key |
ZAYXEOPFGYIYFF-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Synonyms |
Pyridine, 2-(2-propenylsulfonyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


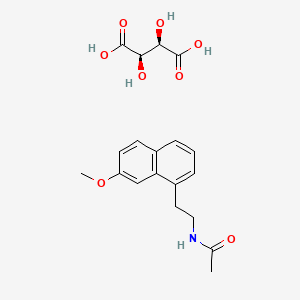
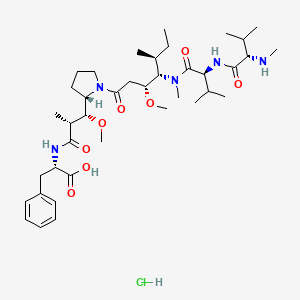

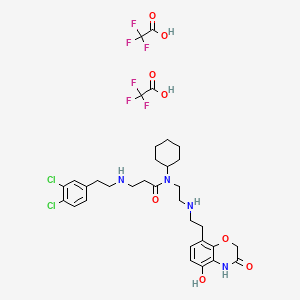
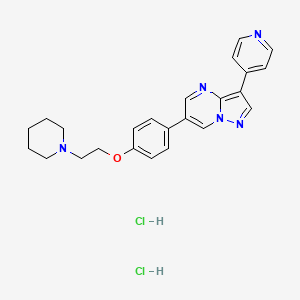
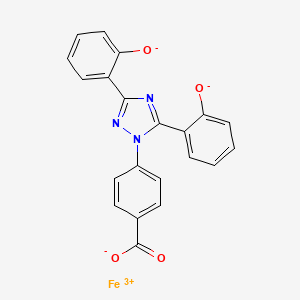
![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)

